2-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]propanamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a morpholine ring, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst.
Etherification: The chlorinated phenol is then reacted with propylene oxide to form 2-(4-chloro-2-methylphenoxy)propanol.
Amidation: The final step involves the reaction of 2-(4-chloro-2-methylphenoxy)propanol with N-(3-morpholin-4-yl)propylamine under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Phenoxy derivatives with different substituents.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]propanamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)propanoic acid: Shares the chlorinated phenoxy group but lacks the morpholine and propanamide moieties.
4-chloro-2-methylphenol: A simpler compound with only the chlorinated phenol structure.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and the propanamide backbone differentiates it from simpler analogs, potentially enhancing its interaction with biological targets and its utility in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3-morpholin-4-ylpropyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-13-12-15(18)4-5-16(13)23-14(2)17(21)19-6-3-7-20-8-10-22-11-9-20/h4-5,12,14H,3,6-11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTRNLHPJHTAOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCCCN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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